molecular formula C21H20N4O4 B15030396 7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15030396
M. Wt: 392.4 g/mol
InChI Key: DJBCIRQTRGOYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups produces alcohol derivatives .

Scientific Research Applications

7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with different substituents, such as:

Uniqueness

What sets 7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione

InChI

InChI=1S/C21H20N4O4/c1-23-18-17(19(26)24(2)21(23)27)25(13-14-9-11-15(28-3)12-10-14)20(22-18)29-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3

InChI Key

DJBCIRQTRGOYLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.